molecular formula C8H8FNO4 B6314953 1,3-Dimethoxy-5-fluoro-2-nitrobenzene, 95% CAS No. 1806452-66-3

1,3-Dimethoxy-5-fluoro-2-nitrobenzene, 95%

Cat. No. B6314953
CAS RN: 1806452-66-3
M. Wt: 201.15 g/mol
InChI Key: GISWQRJBYQDLCM-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-5-fluoro-2-nitrobenzene is a chemical compound with the CAS Number: 1806452-66-3. It has a molecular weight of 201.15 and its IUPAC name is 5-fluoro-1,3-dimethoxy-2-nitrobenzene . It is a solid substance stored at room temperature .


Molecular Structure Analysis

The molecular structure of 1,3-Dimethoxy-5-fluoro-2-nitrobenzene can be represented by the linear formula C8H8FNO4 . The InChI code for this compound is 1S/C8H8FNO4/c1-13-6-3-5(9)4-7(14-2)8(6)10(11)12/h3-4H,1-2H3 .


Physical And Chemical Properties Analysis

1,3-Dimethoxy-5-fluoro-2-nitrobenzene is a solid substance stored at room temperature . It has a molecular weight of 201.15 .

Scientific Research Applications

Photosensitive Protecting Groups

Photosensitive protecting groups, including those related to nitrobenzene derivatives, play a crucial role in synthetic chemistry. They offer a promising approach for the controlled release of protected compounds upon exposure to light, which can be pivotal in the development of light-responsive materials and drugs (B. Amit, U. Zehavi, A. Patchornik, 1974).

Catalytic Oxidation of Lignins

The catalytic oxidation of lignins into aromatic aldehydes, a process significantly influenced by the presence of nitrobenzene derivatives, showcases the potential of these compounds in converting lignin, a major plant biomass component, into valuable chemicals like vanillin and syringaldehyde (V. Tarabanko, N. Tarabanko, 2017).

Sensing Applications

Nitrobenzene derivatives have been utilized in the development of luminescent micelles for sensing applications. These materials act as efficient probes for detecting nitroaromatic and nitramine explosives, showcasing the role of nitrobenzene derivatives in enhancing safety and security measures (Shashikana Paria et al., 2022).

Synthetic Chemistry

Nitrobenzene derivatives are key intermediates in synthetic chemistry, facilitating the synthesis of complex molecules. For example, 2-fluoro-4-bromobiphenyl, a compound with relevance to the queried chemical, serves as a crucial intermediate in the production of pharmaceuticals and agrochemicals (Yanan Qiu et al., 2009).

Nucleophilic Aromatic Substitution

The study of nucleophilic aromatic substitution reactions involving nitro-group derivatives has provided fundamental insights into reaction mechanisms and the development of novel synthetic routes (F. Pietra, D. Vitali, 1972).

Environmental and Health Impact

Research on nitrobenzene derivatives, including their production processes and technical advancements, also touches upon environmental and health considerations. Understanding these compounds' behavior and effects in biological systems and their environmental fate is crucial for assessing potential risks and benefits (Zhao Hong, 2003).

Safety and Hazards

This compound is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-fluoro-1,3-dimethoxy-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO4/c1-13-6-3-5(9)4-7(14-2)8(6)10(11)12/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISWQRJBYQDLCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1[N+](=O)[O-])OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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